(2-Chloro-6-iodophenyl)boronicacid
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Overview
Description
(2-Chloro-6-iodophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both chlorine and iodine substituents on the phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 2-chlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent over-iodination .
Industrial Production Methods
Industrial production of (2-Chloro-6-iodophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving (2-Chloro-6-iodophenyl)boronic acid.
Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Chloro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-6-iodophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the biaryl product . The presence of chlorine and iodine substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the halogen substituents, making it less reactive in certain cross-coupling reactions.
2-Chlorophenylboronic Acid: Contains only the chlorine substituent, which affects its reactivity compared to (2-Chloro-6-iodophenyl)boronic acid.
2-Iodophenylboronic Acid: Contains only the iodine substituent, which also influences its reactivity differently.
Uniqueness
(2-Chloro-6-iodophenyl)boronic acid is unique due to the presence of both chlorine and iodine substituents, which provide a balance of reactivity and selectivity in various chemical reactions. This makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C6H5BClIO2 |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
(2-chloro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
InChI Key |
YTNPXSKPPYCUFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1I)Cl)(O)O |
Origin of Product |
United States |
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